benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol
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Overview
Description
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol is a complex organic compound that combines the properties of benzenesulfonic acid and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation of benzene is achieved using concentrated sulfuric acid or fuming sulfuric acid (oleum) to produce benzenesulfonic acid . The reaction conditions include heating benzene under reflux with concentrated sulfuric acid for several hours or warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum or a continuous extraction process. The azeotropic removal of reaction water is also employed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol undergoes various chemical reactions typical of aromatic sulfonic acids and morpholine derivatives. These include:
Oxidation: The compound can be oxidized to form sulfonyl chlorides and other derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride (PCl5) for the formation of sulfonyl chlorides, and reducing agents such as sodium borohydride (NaBH4) for reduction reactions .
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. Dehydration with phosphorus pentoxide yields benzenesulfonic acid anhydride .
Scientific Research Applications
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the morpholine derivative can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Uniqueness
Benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol is unique due to the presence of both a sulfonic acid group and a morpholine derivative in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
920799-95-7 |
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Molecular Formula |
C18H23NO5S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO2.C6H6O3S/c1-2-13-7-8-15-12(9-13)10-3-5-11(14)6-4-10;7-10(8,9)6-4-2-1-3-5-6/h3-6,12,14H,2,7-9H2,1H3;1-5H,(H,7,8,9)/t12-;/m1./s1 |
InChI Key |
LCNZPYBWLVZSPD-UTONKHPSSA-N |
Isomeric SMILES |
CCN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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